![molecular formula C18H21N3O4S B2386211 N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 450337-61-8](/img/structure/B2386211.png)
N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
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Overview
Description
N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
The compound has been evaluated for its antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI50 values . It induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .
Induction of Cell Death
The compound has been found to induce cell death . The obtained results suggest a complex action of the compound that combines antiproliferative effects with the induction of cell death .
Fluorescent Properties
Investigations of the fluorescence properties of the final compounds revealed the compound as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .
Synthesis of Novel Compounds
The compound can be used in the synthesis of novel compounds . The structure of this previously unreported compound is thoroughly elucidated through NMR, FT-IR spectroscopy and HRMS spectrometry .
Vilsmeier-Haack Reaction
The compound can be synthesized via the Vilsmeier-Haack reaction . This reaction is a useful tool for the formylation of aromatic and heterocyclic compounds .
Antiviral Activity
Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus . Further modification of these amines would definitely pose lead molecule towards antiviral therapeutics .
Mechanism of Action
Target of Action
The primary target of N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is the TrkA/B/C kinases . These kinases play a crucial role in various cellular processes, including cell survival, growth, and differentiation .
Mode of Action
N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide: interacts with its targets by acting as a high-affinity ligand . It binds to the TrkA/B/C kinases, inhibiting their activity .
Biochemical Pathways
Upon binding to the TrkA/B/C kinases, N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide affects the regulation of glucose and fatty acid metabolism and homeostasis . This is achieved via the phosphorylation of the pyruvate dehydrogenase subunits PDHA1 and PDHA2 .
Result of Action
The molecular and cellular effects of N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide ’s action include the inhibition of TrkA/B/C kinases . This results in efficacy in both inflammatory and neuropathic pain models upon oral dosing .
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-14-8-6-13(7-9-14)21-17(19-18(22)12-4-2-3-5-12)15-10-26(23,24)11-16(15)20-21/h6-9,12H,2-5,10-11H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYYZCJMBPZMNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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